molecular formula C18H16FN B11600000 (3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11600000
M. Wt: 265.3 g/mol
InChI Key: SGLXEWDVTIRORE-XAYKYTGQSA-N
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Description

4-(2-Fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a heterocyclic compound that features a quinoline core fused with a cyclopentane ring and a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable ketone under acidic conditions . Another method is the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to the combination of the fluorophenyl group and the cyclopentane ring, which enhances its chemical stability and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C18H16FN

Molecular Weight

265.3 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H16FN/c19-16-10-3-1-7-15(16)18-14-9-5-8-12(14)13-6-2-4-11-17(13)20-18/h1-8,10-12,14,18,20H,9H2/t12-,14-,18+/m0/s1

InChI Key

SGLXEWDVTIRORE-XAYKYTGQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4F

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4F

Origin of Product

United States

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